1-(2-ethoxybenzyl)-4-(1-piperidinylcarbonyl)piperidine oxalate
Overview
Description
1-(2-ethoxybenzyl)-4-(1-piperidinylcarbonyl)piperidine oxalate is a chemical compound that has been studied extensively in scientific research. It is commonly referred to as EPP or EPPA. This compound has been found to have a variety of biochemical and physiological effects and has potential applications in numerous fields.
Mechanism of Action
The mechanism of action of EPPA is not fully understood, but it is believed to involve the modulation of the activity of certain neurotransmitters in the brain and spinal cord. Specifically, EPPA has been found to inhibit the reuptake of norepinephrine and serotonin, which are both involved in the regulation of pain.
Biochemical and Physiological Effects:
In addition to its effects on pain, EPPA has also been found to have other biochemical and physiological effects. For example, it has been shown to increase the release of acetylcholine, which is involved in learning and memory. EPPA has also been found to have anxiolytic effects, meaning that it can reduce anxiety.
Advantages and Limitations for Lab Experiments
One advantage of using EPPA in lab experiments is that it has a well-defined mechanism of action and has been extensively studied. This makes it a useful tool for investigating the role of neurotransmitters in various physiological processes. However, one limitation is that EPPA has not yet been tested in humans, so its potential clinical applications are not yet fully understood.
Future Directions
There are numerous future directions for research on EPPA. One area of focus could be to investigate its potential as a treatment for other types of pain, such as inflammatory pain. Additionally, further research could be conducted to investigate the effects of EPPA on other neurotransmitters and physiological processes. Finally, studies could be conducted to determine the safety and efficacy of EPPA in humans, which could lead to its potential use as a clinical treatment.
Scientific Research Applications
EPPA has been studied for its potential use in a variety of scientific research applications. One area of focus has been its potential as a treatment for neuropathic pain. Studies have shown that EPPA can effectively reduce pain in animal models of neuropathic pain.
properties
IUPAC Name |
[1-[(2-ethoxyphenyl)methyl]piperidin-4-yl]-piperidin-1-ylmethanone;oxalic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30N2O2.C2H2O4/c1-2-24-19-9-5-4-8-18(19)16-21-14-10-17(11-15-21)20(23)22-12-6-3-7-13-22;3-1(4)2(5)6/h4-5,8-9,17H,2-3,6-7,10-16H2,1H3;(H,3,4)(H,5,6) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FOIRJIXUHZFQEA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1CN2CCC(CC2)C(=O)N3CCCCC3.C(=O)(C(=O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H32N2O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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